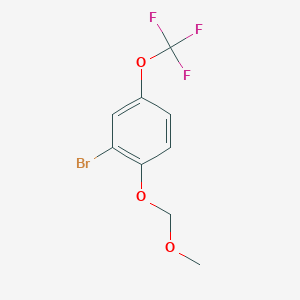![molecular formula C25H33NO4 B14801534 Tert-butyl2-(11-(3-(dimethylamino)propyl)-11-hydroxy-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate](/img/structure/B14801534.png)
Tert-butyl2-(11-(3-(dimethylamino)propyl)-11-hydroxy-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl2-(11-(3-(dimethylamino)propyl)-11-hydroxy-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dibenzo[b,e]oxepin core, which is a tricyclic structure, and a tert-butyl ester group. The presence of the dimethylamino propyl side chain further adds to its chemical diversity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl2-(11-(3-(dimethylamino)propyl)-11-hydroxy-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate typically involves multiple steps, starting from the basic dibenzo[b,e]oxepin structure. One common method involves the reaction of dibenzo[b,e]oxepin-11-one with a suitable alkylating agent to introduce the dimethylamino propyl group. This is followed by esterification with tert-butyl acetate under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or platinum may be employed to facilitate specific reaction steps .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the oxepin ring, potentially converting it into a more saturated structure.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated oxepin derivatives.
Substitution: Introduction of various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound has been studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine
In medicine, the compound has shown promise as an anti-cancer agent, particularly in the treatment of triple-negative breast cancer. Its mechanism of action involves the inhibition of specific enzymes involved in DNA repair.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of Tert-butyl2-(11-(3-(dimethylamino)propyl)-11-hydroxy-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate involves its interaction with specific molecular targets. In the context of cancer treatment, the compound inhibits the enzyme poly (ADP-ribose) polymerase-1 (PARP1), which is involved in DNA repair. By inhibiting PARP1, the compound induces the accumulation of DNA damage, leading to cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Olopatadine: A similar compound with a dibenzo[b,e]oxepin core, used as an antihistamine.
Doxepin: Another dibenzo[b,e]oxepin derivative, used as an antidepressant.
Carbamazepine: A tricyclic compound with similar structural features, used as an anticonvulsant.
Uniqueness
Tert-butyl2-(11-(3-(dimethylamino)propyl)-11-hydroxy-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its potential as a PARP1 inhibitor and its applications in cancer treatment highlight its significance in scientific research.
Eigenschaften
IUPAC Name |
tert-butyl 2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzo[c][1]benzoxepin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO4/c1-24(2,3)30-23(27)16-18-11-12-22-21(15-18)25(28,13-8-14-26(4)5)20-10-7-6-9-19(20)17-29-22/h6-7,9-12,15,28H,8,13-14,16-17H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEQCSWKLWDMLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC2=C(C=C1)OCC3=CC=CC=C3C2(CCCN(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
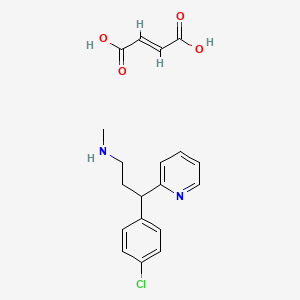

![6-chloro-2-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B14801470.png)
![2-{(E)-[(4-bromo-3-chlorophenyl)imino]methyl}-4-nitrophenol](/img/structure/B14801475.png)
![1-(6-(2H-1,2,3-Triazol-2-yl)-5-(trifluoromethyl)pyridin-3-yl)-3-(7-(cyclopropyl(dimethylamino)methyl)-2-methylthiazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B14801492.png)
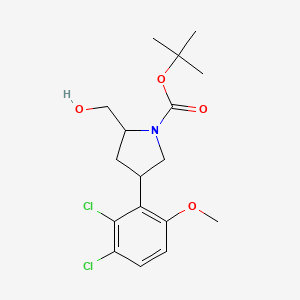
![(2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide](/img/structure/B14801499.png)
![4-[(E)-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]imino}methyl]-N,N-dimethylaniline](/img/structure/B14801500.png)
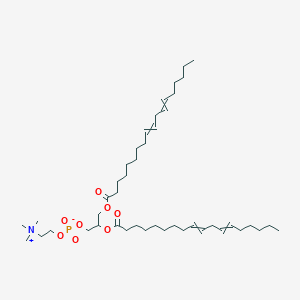
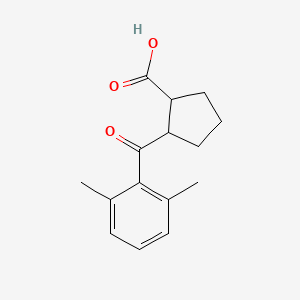
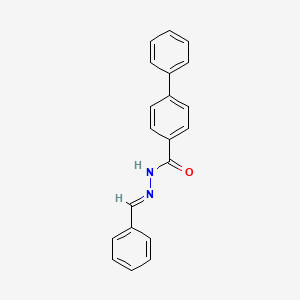
![(9E,12E)-N-[2-(4-hydroxyphenyl)ethyl]octadeca-9,12-dienamide](/img/structure/B14801518.png)
![(1R,2R,5S,8S,9S,10R,11S,12S)-5,12-Dihydroxy-11-methyl-6-methylene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B14801520.png)
